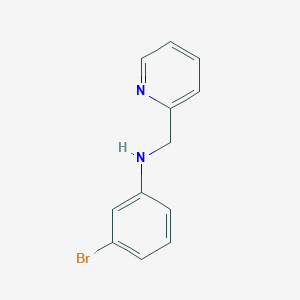![molecular formula C10H15BO3 B12096592 Boronic acid, [4-(2-ethoxyethyl)phenyl]- CAS No. 160061-49-4](/img/structure/B12096592.png)
Boronic acid, [4-(2-ethoxyethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 2-ethoxyethyl group. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are valuable due to their ability to form stable covalent bonds with diols, making them useful in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-(2-ethoxyethyl)phenyl]-, typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(2-ethoxyethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, often involving higher temperatures and pressures to accelerate the reaction rates .
化学反応の分析
Types of Reactions: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, undergoes various chemical reactions, including:
Substitution: Participation in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride in ether or THF.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds.
科学的研究の応用
Boronic acid, [4-(2-ethoxyethyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of boronic acid, [4-(2-ethoxyethyl)phenyl]-, involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors for detecting sugars and other biomolecules . The compound’s interaction with molecular targets often involves the formation of reversible covalent bonds, which can be modulated by changes in pH and other environmental conditions .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group directly attached to the boronic acid functional group.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-(Bromomethyl)phenylboronic acid: A boronic acid with a bromomethyl group attached to the phenyl ring.
Uniqueness: Boronic acid, [4-(2-ethoxyethyl)phenyl]-, is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it particularly useful in specific applications such as drug delivery and sensor development .
特性
CAS番号 |
160061-49-4 |
|---|---|
分子式 |
C10H15BO3 |
分子量 |
194.04 g/mol |
IUPAC名 |
[4-(2-ethoxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-8-7-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
InChIキー |
VWLOVGFZHQSLIG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CCOCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)




![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)


![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)



